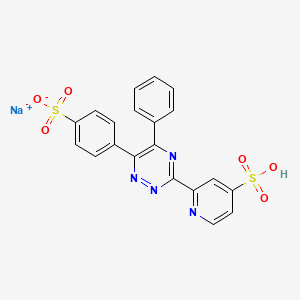

Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate is a useful research compound. Its molecular formula is C20H13N4NaO6S2 and its molecular weight is 492.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate, with the CAS number 69898-45-9, is a synthetic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C₂₀H₁₃N₄NaO₆S₂

- Molecular Weight : 492.46 g/mol

- InChIKey : ZGVNYCXXBQPDPQ-UHFFFAOYSA-M

- Safety Information : Classified as Xi (irritant), with safety instructions including S26 (in case of contact with eyes) and S36/37/39 (appropriate protective clothing).

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation and modulating various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.20 | Inhibition of PI3K/mTOR signaling |

| MCF-7 (Breast) | 1.25 | Induction of apoptosis via BAX/Bcl-2 ratio |

| HeLa (Cervical) | 1.03 | Suppression of AKT phosphorylation |

| HepG2 (Liver) | 12.21 | Modulation of growth factor signaling |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound acts as an inhibitor of key kinases involved in cell proliferation and survival pathways, such as PI3K and mTOR.

- Induction of Apoptosis : It has been shown to increase the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells.

- Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest at the G1 phase, preventing further progression and division of cancer cells.

Case Studies

A notable study highlighted the effects of this compound on human hepatocellular carcinoma cells (HepG2). The study reported:

- Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability by approximately 70% at a concentration of 12.21 µM.

- Mechanistic Insights : Western blot analysis revealed a decrease in phosphorylated AKT levels post-treatment, indicating effective inhibition of the PI3K/AKT pathway.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate typically involves multi-step organic reactions that incorporate key intermediates. The compound's structure features a triazine ring and sulfonate groups, which contribute to its solubility and reactivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the compound's identity and purity.

Medicinal Chemistry

This compound has been investigated for its bioactive properties. Research suggests that compounds with triazine structures exhibit potential anti-cancer activity due to their ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of triazine compounds can inhibit specific cancer cell lines, indicating a pathway for developing new anticancer agents .

Analytical Chemistry

This compound serves as a reagent in various analytical methods. Its sulfonate group enhances solubility in aqueous solutions, making it suitable for use in spectrophotometric assays. This compound has been utilized in the development of colorimetric assays for detecting metal ions due to its ability to form stable complexes with transition metals .

Environmental Chemistry

The compound has potential applications in environmental monitoring. Its ability to chelate metal ions makes it useful for the removal of heavy metals from contaminated water sources. Research indicates that triazine-based compounds can effectively bind to metals such as lead and cadmium, facilitating their extraction from aqueous environments .

Case Studies

Propriétés

IUPAC Name |

sodium;4-[5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-6-14(7-9-15)19-18(13-4-2-1-3-5-13)22-20(24-23-19)17-12-16(10-11-21-17)32(28,29)30;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEBNGKCAGXVJO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC(=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N4NaO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.